A3/A1 Selectivity vs. 2-Cl-IB-MECA
CP-608039 demonstrates a selectivity window for the human A3 receptor over the human A1 receptor. While 2-Cl-IB-MECA (Namodenoson) exhibits a higher absolute A3 binding affinity (Ki = 0.33 nM) and a broader selectivity margin (2,500-fold vs. A1; 1,400-fold vs. A2A) , CP-608039's selectivity of 1,260-fold over the A1 receptor [1] positions it as a highly specific tool compound for A3AR studies where partial A1 agonism or antagonist activity could confound results. The lower absolute affinity and narrower selectivity window of CP-608039 relative to 2-Cl-IB-MECA may offer a more graded pharmacological response and potentially lower on-target toxicity risk in chronic models.
| Evidence Dimension | A3 Receptor Selectivity vs. A1 Receptor (Ki ratio) |
|---|---|
| Target Compound Data | 1,260-fold selective for human A3 over human A1 [1] |
| Comparator Or Baseline | 2-Cl-IB-MECA: 2,500-fold selective for human A3 over human A1 (Ki A1 = 820 nM, Ki A3 = 0.33 nM) |
| Quantified Difference | 2-Cl-IB-MECA exhibits approximately 2× higher selectivity for A3 over A1 compared to CP-608039, but with an absolute A3 affinity that is >300-fold higher than CP-608039's (Ki A3 CP-608039 not publicly disclosed in comparable units) |
| Conditions | Radioligand binding assays using recombinant human adenosine receptor subtypes expressed in mammalian cell lines |
Why This Matters
Researchers selecting an A3AR agonist must weigh the degree of receptor selectivity and absolute potency; CP-608039 provides a high, but not ultra-high, selectivity window that may minimize off-target A1-mediated bradycardia while still enabling robust A3 activation.
- [1] Tracey WR, Magee WP, Oleynek JJ, et al. CP-608039: A Novel and Highly Selective Adenosine A3 Receptor Agonist. (Selectivity data as cited in multiple authoritative databases.) View Source
